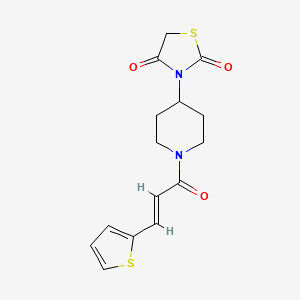

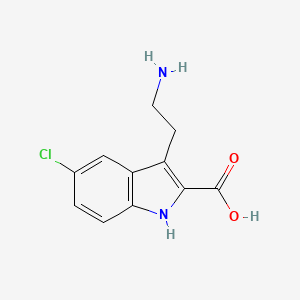

![molecular formula C22H18N2O2 B2559401 1-[(N-benzylanilino)methyl]indole-2,3-dione CAS No. 58979-57-0](/img/structure/B2559401.png)

1-[(N-benzylanilino)methyl]indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

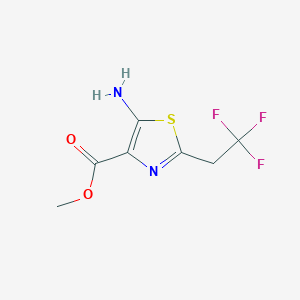

1-[(N-benzylanilino)methyl]indole-2,3-dione, also known as Compound 1, is a chemical compound with the molecular formula C22H18N2O2 and a molecular weight of 342.398. It is a derivative of indole-2,3-dione .

Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes 1-[(N-benzylanilino)methyl]indole-2,3-dione, can be achieved through a one-pot, three-component protocol. This process is based on a Fischer indolisation–indole N-alkylation sequence . The procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Molecular Structure Analysis

The molecular structure of 1-[(N-benzylanilino)methyl]indole-2,3-dione is complex, with a large number of atoms and bonds. The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives, including 1-[(N-benzylanilino)methyl]indole-2,3-dione, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .科学的研究の応用

Alzheimer’s Disease Treatment

This compound has been designed as an acetylcholine esterase (AChE) inhibitor, based on the structural feature of donepezil, which is currently used clinically to treat Alzheimer’s disease (AD). Inhibition of AChE is a recognized strategy for symptomatic improvement in AD, as it increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission .

Anticancer Activity

Some derivatives of this compound have shown strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. For instance, certain derivatives exhibited IC50 values in the range of 0.65–7.17 µM, indicating their potential as anticancer agents. One derivative, in particular, was found to be more potent than adriamycin, a known chemotherapy medication .

Antioxidant Properties

While most compounds in this category displayed weak scavenging activity in DPPH free radical-scavenging assays, the exploration of antioxidant properties remains a significant area of research. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to chronic diseases .

Synthesis of Alkaloid Derivatives

Indole derivatives, such as “1-((benzyl(phenyl)amino)methyl)indoline-2,3-dione,” are prevalent moieties in selected alkaloids. These compounds play a vital role in cell biology and are important in the synthesis of biologically active compounds for treating various disorders .

Biological Potential in HIV Treatment

Indole derivatives have been reported in the literature for their potential use in treating HIV. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to explore their anti-HIV-1 activity .

Neuroprotective Effects

The neuroprotective effects of indole derivatives are being studied as a means to combat neurodegenerative diseases. By protecting neurons from damage, these compounds could potentially slow the progression of diseases like Parkinson’s and Huntington’s .

特性

IUPAC Name |

1-[(N-benzylanilino)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-21-19-13-7-8-14-20(19)24(22(21)26)16-23(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLIXMZABNHDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(N-benzylanilino)methyl]indole-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559319.png)

![3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559331.png)

![7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B2559332.png)